N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide is a synthetic compound that features a unique combination of triazolo, pyridazin, and cyclopropanecarboxamide moieties. These structural motifs are often studied for their potential biological activities, making this compound an intriguing subject for research.
Preparation Methods
Synthetic Routes
The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide typically begins with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through a cyclization reaction involving appropriate hydrazine and diketone precursors. The phenyl substituent is then introduced via electrophilic aromatic substitution or cross-coupling reactions.
Next, the introduction of the ethyl linker with the cyclopropanecarboxamide group is conducted through etherification reactions. This involves the reaction of a suitable alkyl halide with the triazolo[4,3-b]pyridazine derivative under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis may employ continuous flow chemistry techniques to enhance yield and reduce reaction times. Key steps involve:
Optimizing reaction temperatures and pressures.
Utilizing catalysts to increase efficiency.
Implementing purification techniques like crystallization or chromatography for high-purity product isolation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : The triazole ring can be oxidized to form N-oxides under suitable oxidizing conditions.
Reduction: : Catalytic hydrogenation can reduce specific unsaturated bonds or aromatic rings within the molecule.
Substitution: : The phenyl ring may participate in nucleophilic or electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used for these reactions include hydrogen gas (for reduction), nitric acid or hydrogen peroxide (for oxidation), and halogenating agents (for substitution). The reaction conditions typically involve controlled temperatures, use of inert atmospheres, and specific solvents to facilitate desired transformations.
Major Products Formed
Oxidation: : Formation of triazole N-oxide derivatives.
Reduction: : Saturated cyclopropane and phenyl ring derivatives.
Substitution: : Functionalized derivatives with groups like halogens, alkyl, or nitro on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and the synthesis of complex molecules. Its unique structure provides a platform for developing new methodologies and reaction mechanisms.
Biology and Medicine
Biologically, derivatives of this compound are researched for potential therapeutic applications. The triazolo[4,3-b]pyridazin scaffold is particularly noted for its activity in enzyme inhibition, anti-inflammatory, and anti-cancer properties.
Industry
In the industrial sector, such compounds may be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Their reactivity and stability make them valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The triazole and pyridazine rings facilitate binding to active sites, influencing enzymatic activity or receptor modulation. These interactions can trigger downstream signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Compared to other similar compounds like triazolopyridazines and cyclopropane-based amides, N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide stands out due to its unique structural combination, which may confer enhanced biological activity and selectivity. Similar compounds include:
2-Phenyl-1,2,4-triazolo[1,5-a]pyridine
Cyclopropanecarboxamide derivatives
And that’s your comprehensive deep dive into this fascinating compound! Let's tackle another topic, shall we?
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(13-6-7-13)18-10-11-24-15-9-8-14-19-20-16(22(14)21-15)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHYESPZQMQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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